molecular formula C8H7ClO2 B7771281 p-Tolyl chloroformate CAS No. 52286-75-6

p-Tolyl chloroformate

Cat. No. B7771281
M. Wt: 170.59 g/mol
InChI Key: XOFZPIYYMJUNRG-UHFFFAOYSA-N
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Patent
US04536400

Procedure details

From 10.3 g (85 mmole) of trimethylphosphite and 10.3 g (60 mmole) of p-tolyl chloroformate (prepared according to M. J. Zabik and R. D. Scheutz J. Org. Chem. 32 (1967) 300). (100°, 2 hours) yield 93%. B.p.0.2 131°, nD20 1.4972. Analysis for C10H13O5P. Found (calculated): C 49.37 (49.18). H 5.53 (5.36), P 11.71 (12.69). NMR (CDCl3)δ: 2.40 (CH3), 3.92 and 4.12 (CH3O), 6.97-7.37 (aromatic protons).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 49.18 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 5.36 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 12.69 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][P:3]([O:6][CH3:7])[O:4][CH3:5].Cl[C:9]([O:11][C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=1)=[O:10]>>[C:15]1([CH3:18])[CH:16]=[CH:17][C:12]([O:11][C:9]([P:3](=[O:2])([O:6][CH3:7])[O:4][CH3:5])=[O:10])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
COP(OC)OC
Step Two
Name
Quantity
10.3 g
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)C
Step Three
Name
( 49.18 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 5.36 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 12.69 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(100°, 2 hours) yield 93%
Duration
2 h
CUSTOM
Type
CUSTOM
Details
B.p.0.2 131°

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)OC(=O)P(OC)(OC)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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